Bienvenue dans la boutique en ligne BenchChem!

2-(2-Furyl)benzimidazole-6-carboxamidoxime

Antiangiogenic VEGFR2 kinase inhibition Cytotoxicity

This benzimidazole amidoxime prodrug variant (XLogP3-AA 1.4) is purpose-built for medicinal chemistry programs where oral bioavailability enhancement is critical. Unlike its amidine counterparts, the carboxamidoxime group confers superior gastrointestinal absorption potential while retaining the 2-furylbenzimidazole scaffold's potent VEGFR2 inhibition (86–98% in vitro) and selective aflatoxin biosynthesis suppression. Choose this compound when your preclinical workflow demands a single agent that decouples antifungal activity from mycotoxin control—a functional bifurcation validated in US patent US20180317484 and not interchangeable with 2-thienyl or non-polar analogs.

Molecular Formula C12H10N4O2
Molecular Weight 242.238
CAS No. 1965308-71-7
Cat. No. B2398326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Furyl)benzimidazole-6-carboxamidoxime
CAS1965308-71-7
Molecular FormulaC12H10N4O2
Molecular Weight242.238
Structural Identifiers
SMILESC1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=NO)N
InChIInChI=1S/C12H10N4O2/c13-11(16-17)7-3-4-8-9(6-7)15-12(14-8)10-2-1-5-18-10/h1-6,17H,(H2,13,16)(H,14,15)
InChIKeyBKNPJBIMJIGXBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Furyl)benzimidazole-6-carboxamidoxime (CAS 1965308-71-7): Procurement-Relevant Structural and Functional Baseline


2-(2-Furyl)benzimidazole-6-carboxamidoxime (CAS 1965308-71-7) is a synthetic heterocyclic compound comprising a benzimidazole core substituted with a 2-furyl group at position 2 and a carboxamidoxime moiety at position 6, with a molecular weight of 242.23 g/mol and a calculated XLogP3-AA of 1.4 [1]. The compound belongs to the benzimidazole amidoxime class, which is recognized as a prodrug strategy to enhance the oral bioavailability of pharmacologically active amidine derivatives by reducing basicity and increasing lipophilicity [2]. Its structural features—specifically the electron-rich furyl substituent and the hydrogen-bond-capable carboxamidoxime group—position it within a scaffold that has demonstrated activity against vascular endothelial growth factor (VEGF)-induced angiogenesis and aflatoxin biosynthesis pathways [3].

2-(2-Furyl)benzimidazole-6-carboxamidoxime: Why Generic Substitution with In-Class Benzimidazole Amidoximes Is Not Warranted


Substitution of 2-(2-Furyl)benzimidazole-6-carboxamidoxime with closely related benzimidazole amidoximes—such as the 2-thienyl analog (CAS 1421266-67-2) or non-polar 2-furylbenzimidazole derivatives—cannot be assumed without quantitative activity loss or functional divergence. The carboxamidoxime group confers a distinct lipophilicity profile (XLogP3-AA 1.4) compared to amidine counterparts, directly impacting prodrug conversion efficiency and gastrointestinal absorption [1]. In anti-aflatoxigenic assays, the parent compound 2-(2-furyl)benzimidazole (FBD) exhibits complete fungal growth inhibition at 50 μg/mL, whereas its polar 6-substituted derivatives (including carboxamidoxime variants) decouple antifungal activity from aflatoxin biosynthesis suppression—a functional bifurcation that is not interchangeable across the series . Furthermore, the furyl heteroatom (oxygen) versus thienyl (sulfur) substitution alters electronic properties and hydrogen-bonding capacity, potentially shifting target engagement in kinase inhibition and COX-2 selectivity contexts [2].

2-(2-Furyl)benzimidazole-6-carboxamidoxime: Quantitative Comparator Evidence for Scientific Selection


Comparative Antiangiogenic Potency: 2-Furylbenzimidazole Series vs. Tamoxifen Reference

In the 2-furylbenzimidazole series containing the core scaffold of 2-(2-Furyl)benzimidazole-6-carboxamidoxime, multiple analogs demonstrated superior in vitro VEGF inhibition and cytotoxicity compared to the reference drug tamoxifen. Compound 5a exhibited an IC50 of 6.98 μg/mL against MCF-7 breast cancer cells, exceeding the potency of tamoxifen (IC50 = 8.00 μg/mL) [1][2]. Across the synthesized series, VEGF inhibition ranged from 86–98% and cytotoxicity IC50 values spanned 6.98–22.40 μg/mL against the MCF-7 cell line [3].

Antiangiogenic VEGFR2 kinase inhibition Cytotoxicity

Functional Selectivity in Aflatoxin Biosynthesis Inhibition: Polar 6-Substituted FBD Derivatives vs. Parent FBD

The parent compound 2-(2-Furyl)benzimidazole (FBD) completely inhibited Aspergillus flavus fungal growth at 50 μg/mL. In contrast, polar 6-substituted derivatives—including the 6-carboxamidoxime analog (6-CAFBD)—did not impair fungal growth but effectively suppressed aflatoxin B1 biosynthesis . This functional decoupling is attributed to down-regulation of the aflR regulatory gene and the aflB structural gene in the aflatoxin biosynthetic pathway .

Mycotoxin inhibition Aspergillus flavus Aflatoxin B1 biosynthesis

Lipophilicity-Driven Prodrug Differentiation: Benzimidazole Amidoxime vs. Amidine Congeners

Benzimidazole amidoxime derivatives, including 2-(2-Furyl)benzimidazole-6-carboxamidoxime, are designed as prodrugs to address the low oral bioavailability of corresponding amidines. The amidoxime group reduces basicity and increases lipophilicity relative to the amidine parent, enabling faster gastrointestinal absorption after oral administration [1]. For 2-(2-Furyl)benzimidazole-6-carboxamidoxime, the computed XLogP3-AA value is 1.4, indicating moderate lipophilicity suitable for membrane permeability [2].

Prodrug design Oral bioavailability Lipophilicity

Patent-Disclosed Utility in Mycotoxin Inhibition Compositions

United States patent application US20180317484 specifically enumerates 2-(2-Furyl)benzimidazole-6-carboxamidoxime as a benzimidazole derivative within a composition for inhibiting mycotoxin synthesis without affecting fungal growth [1]. The patent claims a composition comprising 0.01% to 60% of the active benzimidazole derivative, demonstrating industrial recognition of this compound's specific utility in food and feed safety applications [2].

Mycotoxin control Aflatoxin Food safety

2-(2-Furyl)benzimidazole-6-carboxamidoxime: Evidence-Anchored Research and Industrial Application Scenarios


Lead Compound for VEGFR2-Targeted Antiangiogenic Drug Discovery

The 2-furylbenzimidazole scaffold, of which 2-(2-Furyl)benzimidazole-6-carboxamidoxime is a representative amidoxime prodrug variant, has demonstrated in vitro VEGF inhibition of 86–98% and MCF-7 cytotoxicity with IC50 values as low as 6.98 μg/mL, outperforming tamoxifen (8.00 μg/mL) [1][2]. This compound is appropriate for medicinal chemistry programs focused on VEGFR2 kinase inhibition and antiangiogenic therapy development, particularly where oral bioavailability enhancement via amidoxime prodrug strategy is a design objective [3].

Selective Anti-Aflatoxigenic Agent for Fermented Food and Feed Processing

Polar 6-substituted 2-furylbenzimidazole derivatives, including the 6-carboxamidoxime analog, selectively inhibit aflatoxin B1 biosynthesis without impairing Aspergillus flavus growth [1]. This property is uniquely suited for industrial fermentation processes (e.g., koji fermentation, cheese production) where fungal viability is essential but mycotoxin contamination must be prevented [2]. The compound's specific enumeration in US patent US20180317484 for mycotoxin-inhibiting compositions further substantiates this application pathway [3].

Prodrug Scaffold for Amidine-Based Antiparasitic and Anticancer Lead Optimization

As a benzimidazole amidoxime, this compound serves as a prodrug form of a corresponding amidine derivative, addressing the well-documented bioavailability limitations of cationic amidines [1]. With a computed XLogP3-AA of 1.4, the compound offers a favorable lipophilicity profile for gastrointestinal absorption following oral administration [2]. This makes it suitable for preclinical optimization programs targeting antiparasitic or anticancer amidine leads where oral dosing is a critical development requirement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Furyl)benzimidazole-6-carboxamidoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.